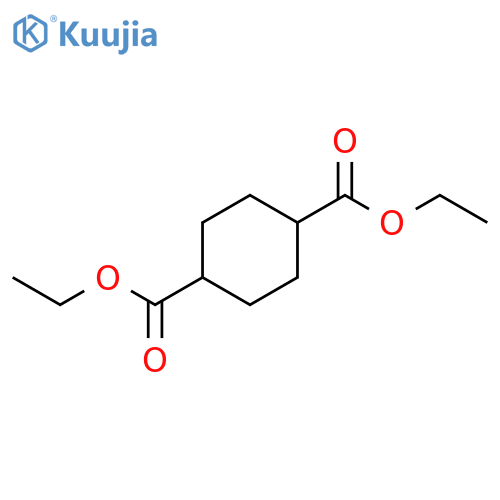Cas no 72903-27-6 (Diethyl cyclohexane-1,4-dicarboxylate)

72903-27-6 structure
商品名:Diethyl cyclohexane-1,4-dicarboxylate
CAS番号:72903-27-6
MF:C12H20O4
メガワット:228.2848
CID:567547
Diethyl cyclohexane-1,4-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- Diethyl cyclohexane-1,4-dicarboxylate
- 1,4-Cyclohexanedicarboxylicacid, 1,4-diethyl ester
- 1,4-cyclohexanedicarboxylicacid,diethylester
- 1,4-Cyclohexanedicarboxylicacid, diethyl ester (6CI,7CI,9CI)
- Diethyl 1,4-cyclohexanedicarboxylate
- NSC78975
- Fructalate
- Fructalate 943871
-
- インチ: 1S/C12H20O4/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h9-10H,3-8H2,1-2H3
- InChIKey: KRJHRNUTLDTSKY-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1CCC(CC1)C(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
じっけんとくせい
- 密度みつど: 1.0521 g/cm3 (20 ºC)
- 屈折率: 1.4528 (589.3 nm 20 ºC)
- ようかいど: 微溶性(1.1 g/l)(25ºC)、
Diethyl cyclohexane-1,4-dicarboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM200967-5g |
diethyl cyclohexane-1,4-dicarboxylate |
72903-27-6 | 95% | 5g |
$468 | 2021-08-05 | |
| eNovation Chemicals LLC | Y1239695-5g |
Diethyl cyclohexane-1,4-dicarboxylate |
72903-27-6 | 95% | 5g |
$80 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1239695-1g |
Diethyl cyclohexane-1,4-dicarboxylate |
72903-27-6 | 95% | 1g |
$60 | 2024-06-07 | |
| 1PlusChem | 1P005OE8-250mg |
Diethyl cyclohexane-1,4-dicarboxylate |
72903-27-6 | 95% | 250mg |
$5.00 | 2024-04-21 | |
| 1PlusChem | 1P005OE8-1g |
Diethyl cyclohexane-1,4-dicarboxylate |
72903-27-6 | 95% | 1g |
$9.00 | 2024-04-21 | |
| Aaron | AR005OMK-25g |
Diethyl cyclohexane-1,4-dicarboxylate |
72903-27-6 | 95% | 25g |
$121.00 | 2025-02-13 | |
| Aaron | AR005OMK-1g |
Diethyl cyclohexane-1,4-dicarboxylate |
72903-27-6 | 95% | 1g |
$10.00 | 2025-02-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741561-25g |
Diethyl cyclohexane-1,4-dicarboxylate |
72903-27-6 | 98% | 25g |
¥1137.00 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1239695-25g |
Diethyl cyclohexane-1,4-dicarboxylate |
72903-27-6 | 95% | 25g |
$155 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1239695-250mg |
Diethyl cyclohexane-1,4-dicarboxylate |
72903-27-6 | 95% | 250mg |
$55 | 2024-06-07 |
Diethyl cyclohexane-1,4-dicarboxylate 関連文献
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
72903-27-6 (Diethyl cyclohexane-1,4-dicarboxylate) 関連製品
- 7452-79-1(Ethyl 2-methylbutyrate)
- 94-60-0(Dimethyl Cyclohexane-1,4-dicarboxylate(1,4-Cyclohexanedicarboxylic Dimethyl Ester))
- 13149-00-3((3aR,7aS)-rel-Hexahydro-1,3-isobenzofurandione)
- 103-23-1(Bis(2-ethylhexyl)adipate)
- 4630-82-4(Methyl cyclohexanecarboxylate)
- 10032-15-2(Hexyl 2-methylbutanoate)
- 1687-29-2(Dimethyl cis-1,2-Cyclohexanedicarboxylate)
- 1187-74-2(Acetonyl-succinic Acid Diethyl Ester)
- 85-42-7(octahydro-2-benzofuran-1,3-dione)
- 14924-53-9(Ethyl cyclobutanecarboxylate)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
